molecular formula C16H18O3 B14730377 methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate CAS No. 6636-41-5

methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate

Cat. No.: B14730377
CAS No.: 6636-41-5
M. Wt: 258.31 g/mol
InChI Key: PAMRJLABHPGNRZ-UHFFFAOYSA-N
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Description

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate is a polycyclic ester featuring a partially hydrogenated phenanthrene backbone. The "oxidanylidene" group (a ketone, =O) at position 1 and the methyl ester at position 2 define its chemical reactivity and physical properties. This compound is structurally analogous to steroids and terpenoids, making it relevant in medicinal chemistry and materials science. Spectroscopic characterization (e.g., NMR, UV-Vis) and crystallographic refinement tools like SHELX are critical for structural elucidation.

Properties

CAS No.

6636-41-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 1-oxo-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate

InChI

InChI=1S/C16H18O3/c1-19-16(18)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)17/h6-7,14H,2-5,8-9H2,1H3

InChI Key

PAMRJLABHPGNRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC3=C2CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and esterification reactions. Specific reagents and conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(2-Methoxy-2-Oxoethyl)-2-Methyl-3,4,5,6,7,8-Hexahydro-1H-Phenanthrene-2-Carboxylate

This compound (CAS 6636-48-2, InChIKey: LYFFXUHKVBPFKK-UHFFFAOYSA-N) shares the hexahydrophenanthrene core but differs in substituents:

  • Position 1 : A 2-methoxy-2-oxoethyl group instead of a ketone.
  • Position 2 : An additional methyl group adjacent to the ester.

Key Comparisons :

Property Target Compound Analog (CAS 6636-48-2)
Molecular Formula Likely C₁₇H₂₀O₃ (inferred from structure) C₂₀H₂₆O₅
Exact Mass ~296.14 (estimated) 330.18318
Hydrogen Bond Acceptors 3 (ketone + ester) 4 (ester, methoxy, oxoethyl)
Rotatable Bonds 2 (ester group) 5 (methoxy, oxoethyl, ester)
Stereochemistry Undefined stereocenters not reported 2 undefined stereocenters

Functional Implications :

  • The analog’s higher rotatable bond count increases conformational flexibility, which may influence bioavailability or intermolecular interactions.
Zygocaperoside and Isorhamnetin-3-O-Glycoside

Unlike the target compound, these are glycosides with sugar moieties, emphasizing the diversity of hexahydrophenanthrene derivatives in natural products.

Research Findings and Challenges

  • Synthetic Accessibility : The target compound’s synthesis is less documented than its analogs, suggesting a need for optimized protocols.
  • Crystallography : Tools like SHELXL are essential for resolving undefined stereochemistry in analogs, a challenge that may extend to the target compound.
  • Biological Relevance: Neither the target compound nor its analog have well-documented pharmacological profiles, though their structural similarity to bioactive steroids warrants further study.

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